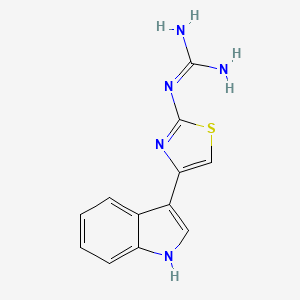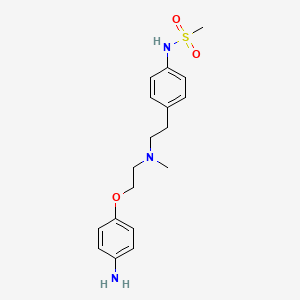
1,1-Difluorohex-5-en-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorohex-5-en-3-amine is an organic compound characterized by the presence of both fluorine atoms and an amine group attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorohex-5-en-3-amine typically involves the introduction of fluorine atoms into a hexene backbone followed by the incorporation of an amine group. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexene, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluorohex-5-en-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the hexene backbone can be reduced to form saturated derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or other functionalized derivatives.
Oxidation: Formation of imines, nitriles, or oximes.
Reduction: Formation of saturated amines or alkanes
Wissenschaftliche Forschungsanwendungen
1,1-Difluorohex-5-en-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 1,1-Difluorohex-5-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluorohex-5-en-3-amine: Similar structure but with an additional fluorine atom.
1,1-Difluoropent-4-en-2-amine: Shorter carbon chain but similar functional groups.
1,1-Difluorohexane-3-amine: Lacks the double bond in the hexene backbone
Uniqueness
1,1-Difluorohex-5-en-3-amine is unique due to its specific combination of fluorine atoms and an amine group on a hexene backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
1,1-difluorohex-5-en-3-amine |
InChI |
InChI=1S/C6H11F2N/c1-2-3-5(9)4-6(7)8/h2,5-6H,1,3-4,9H2 |
InChI-Schlüssel |
BSLMQVMDIGVDMW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)

![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)



![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)



![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
